1,3,5-Tritert-butyl-2-deuteriobenzene

Description

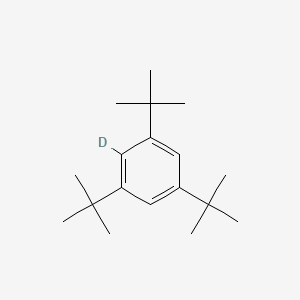

1,3,5-Tritert-butyl-2-deuteriobenzene is a deuterated derivative of 1,3,5-tri-tert-butylbenzene, a highly symmetrical aromatic compound with three bulky tert-butyl groups at the 1,3,5-positions and a deuterium atom substituting the hydrogen at the 2-position. The parent compound (CAS: 1460-02-2) has a molecular formula of C₁₈H₃₀, while the deuterated variant is C₁₈H₂₉D . This substitution introduces isotopic labeling, making the compound valuable for mechanistic studies, particularly in investigating kinetic isotope effects (KIEs) in aromatic substitution reactions or catalytic processes. The tert-butyl groups confer exceptional steric shielding, rendering the 2-position less accessible to reactive intermediates .

Structure

3D Structure

Properties

Molecular Formula |

C18H30 |

|---|---|

Molecular Weight |

247.4 g/mol |

IUPAC Name |

1,3,5-tritert-butyl-2-deuteriobenzene |

InChI |

InChI=1S/C18H30/c1-16(2,3)13-10-14(17(4,5)6)12-15(11-13)18(7,8)9/h10-12H,1-9H3/i10D |

InChI Key |

GUFMBISUSZUUCB-MMIHMFRQSA-N |

Isomeric SMILES |

[2H]C1=C(C=C(C=C1C(C)(C)C)C(C)(C)C)C(C)(C)C |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of 1,3,5-Tri-tert-butylbenzene

- Friedel-Crafts Alkylation: Benzene is alkylated with tert-butyl chloride in the presence of aluminum chloride catalyst at controlled temperatures to yield 1,3,5-tri-tert-butylbenzene. The reaction typically proceeds at room temperature to mild heating over several hours.

- Purification: The product is purified by recrystallization from suitable solvents such as ethanol or petroleum ether to obtain the pure tri-tert-butylbenzene.

Selective Deuteration at the 2-Position

Selective incorporation of deuterium at the 2-position of 1,3,5-tri-tert-butylbenzene is challenging due to the steric hindrance of the tert-butyl groups. Established methods for aromatic deuteration include:

Directed Metalation followed by Quenching with Deuterium Sources:

Lithiation Approach: Bromination of 1,3,5-tri-tert-butylbenzene at the 2-position (ortho to one tert-butyl group) can be achieved using bromine in the presence of silver nitrate catalyst, yielding 2-bromo-1,3,5-tri-tert-butylbenzene.

Lithium-Halogen Exchange: Treatment of 2-bromo-1,3,5-tri-tert-butylbenzene with n-butyllithium generates the corresponding aryllithium intermediate at the 2-position.

Quenching with Deuterium Oxide (D2O): The aryllithium intermediate is then quenched with heavy water (D2O), resulting in the replacement of the lithium atom with deuterium, thus producing 1,3,5-tri-tert-butyl-2-deuteriobenzene.

Alternative Deuteration via Catalytic Exchange:

- Aromatic hydrogen-deuterium exchange under catalytic conditions (e.g., using metal catalysts and D2 gas or D2O) can be explored, but steric hindrance may limit efficiency at the 2-position.

Experimental Details and Yields

From the literature, the following experimental approach and yields are noted:

The overall yield of the deuterated product depends on the efficiency of lithiation and quenching steps. Repeated cycles of lithiation and quenching can improve isotopic enrichment.

Analytical and Characterization Data

-

- ^1H NMR shows disappearance or reduction of the proton signal at the 2-position, confirming deuterium incorporation.

- ^2H NMR (deuterium NMR) can directly detect the deuterium atom at the aromatic position.

-

- Molecular ion peak shifts consistent with one deuterium atom incorporated (+1 Da).

-

- Comparable to the non-deuterated compound, indicating retention of structural integrity.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Friedel-Crafts Alkylation | Benzene, tert-butyl chloride, AlCl3 | Formation of 1,3,5-tri-tert-butylbenzene |

| Bromination | Br2, AgNO3 catalyst | 2-bromo-1,3,5-tri-tert-butylbenzene |

| Lithium-Halogen Exchange | n-Butyllithium, ether, reflux | Aryllithium intermediate formation |

| Quenching with Deuterium Source | D2O, room temperature | Incorporation of deuterium at 2-position |

| Purification | Recrystallization | Pure this compound |

Chemical Reactions Analysis

1,3,5-Tri-tert-butylbenzene-2-D undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of tert-butyl-substituted benzoic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of tert-butyl-substituted cyclohexanes.

Scientific Research Applications

1,3,5-Tri-tert-butylbenzene-2-D is utilized in various scientific research applications:

Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug design and development.

Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes.

Mechanism of Action

The mechanism of action of 1,3,5-Tri-tert-butylbenzene-2-D involves its interaction with molecular targets through its bulky tert-butyl groups. These groups can influence the compound’s reactivity and binding affinity to various substrates. For example, in bromination reactions, the compound forms a clustered polybromide transition state, which is crucial for its reactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Properties

Table 1: Structural Comparison of Key Compounds

| Compound Name | CAS Number | Molecular Formula | Substituent Positions | Key Functional Groups |

|---|---|---|---|---|

| 1,3,5-Tritert-butyl-2-deuteriobenzene | Derived from 1460-02-2* | C₁₈H₂₉D | 1,3,5-tert-butyl; 2-D | tert-butyl, deuterium |

| 1,3,5-Tri-tert-butylbenzene (Parent Compound) | 1460-02-2 | C₁₈H₃₀ | 1,3,5-tert-butyl | tert-butyl |

| 2-Iodosyl-1,3,5-trimethylbenzene | 75851-49-9 | C₉H₁₁IO | 1,3,5-methyl; 2-iodosyl | methyl, iodosyl |

| 5-tert-Butyl-2-[(4-tert-butyl-2,6-dimethylphenyl)diselanyl]-1,3-dimethylbenzene | 330183-92-1 | C₂₄H₃₄Se₂ | 5-tert-butyl; diselanyl | tert-butyl, diselanyl |

| 1-Methoxy-3,5-di-tert-butylbenzene | 68039-43-0 | C₁₆H₂₄O | 1-methoxy; 3,5-tert-butyl | methoxy, tert-butyl |

Key Observations:

- Steric Effects : The tert-butyl groups in this compound create significant steric hindrance, limiting accessibility to the 2-position. In contrast, 2-iodosyl-1,3,5-trimethylbenzene (C₉H₁₁IO) has smaller methyl groups, reducing steric bulk but introducing an electron-withdrawing iodosyl group .

- Electronic Effects : While tert-butyl groups donate electrons inductively, deuterium introduces negligible electronic perturbation compared to hydrogen. However, the methoxy group in 1-Methoxy-3,5-di-tert-butylbenzene (C₁₆H₂₄O) donates electrons via resonance, activating the ring toward electrophilic substitution .

Table 2: Reactivity and Functional Comparisons

- Kinetic Isotope Effects (KIEs) : The deuterium in this compound slows reaction rates at the 2-position due to stronger C–D bonds (vs. C–H), critical for elucidating reaction mechanisms .

- Catalytic Relevance : The selenium-containing compound (C₂₄H₃₄Se₂) exhibits redox activity, enabling applications in catalytic cycles, whereas the methoxy derivative (C₁₆H₂₄O) serves as a directing group in synthesis .

Spectral and Thermodynamic Properties

- NMR Spectroscopy : Deuterium substitution in this compound eliminates the ¹H signal at the 2-position, simplifying spectral analysis. In contrast, the methoxy group in 1-Methoxy-3,5-di-tert-butylbenzene produces distinct ¹H and ¹³C NMR shifts due to electron donation .

- Thermodynamics: The tert-butyl groups dominate physical properties, resulting in high melting points and low solubility in polar solvents across all tert-butyl derivatives. Deuterium’s minor mass increase has negligible impact on boiling/melting points .

Q & A

Q. What are the standard synthetic routes and purification methods for 1,3,5-Tritert-butyl-2-deuteriobenzene?

- Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation to introduce tert-butyl groups onto a benzene ring, followed by selective deuteration at the 2-position. For deuteration, deuterium exchange reactions using deuterated acids (e.g., D₂SO₄) or catalytic deuteration under controlled conditions are employed. Purification often requires column chromatography with non-polar solvents (e.g., hexane) due to the compound’s high steric bulk. Recrystallization in ethanol or methanol can further enhance purity. Researchers must validate purity via high-resolution mass spectrometry (HRMS) and ensure anhydrous conditions to prevent hydrolysis of tert-butyl groups .

Q. How can NMR and mass spectrometry be optimized to characterize this compound?

- Methodological Answer :

- NMR : Use deuterated solvents (e.g., CDCl₃) to avoid solvent interference. The tert-butyl groups produce distinct singlet peaks in ¹H NMR (δ ~1.3 ppm), while the deuterium at the 2-position results in signal suppression. ¹³C NMR will show characteristic quaternary carbon peaks (~35 ppm for tert-butyl carbons).

- MS : Electron ionization (EI) or electrospray ionization (ESI) should highlight the molecular ion peak (M⁺) at m/z corresponding to C₁₅H₁₉D(C(CH₃)₃)₃. Isotopic patterns must be compared with theoretical simulations to confirm deuteration efficiency. Cross-validation with elemental analysis (C/H/D ratios) is critical .

Q. What are the critical handling and storage protocols for this compound?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at 2–8°C to prevent oxidation of tert-butyl groups. Due to its light sensitivity, use amber vials. For long-term stability, avoid exposure to moisture or strong acids/bases, which may cleave tert-butyl substituents. Safety protocols should include fume hood usage during synthesis and PPE (gloves, goggles) to mitigate contact risks .

Advanced Research Questions

Q. How does deuterium substitution at the 2-position influence reaction kinetics in catalytic systems?

- Methodological Answer : Deuterium introduces kinetic isotope effects (KIEs), altering activation energies in reactions like hydrogen/deuterium exchange or electrophilic aromatic substitution. To quantify this, conduct parallel experiments with non-deuterated analogs under identical conditions (temperature, catalyst loading). Use Arrhenius plots to compare activation energies and isotope-specific rate constants (k_H/k_D). Computational modeling (DFT) can further elucidate transition-state geometries impacted by deuterium .

Q. What strategies address steric hindrance challenges in functionalizing this compound?

- Methodological Answer : Steric hindrance from tert-butyl groups limits accessibility to the aromatic ring. Strategies include:

- Directed ortho-metalation : Use bulky directing groups (e.g., -OMe) to position catalysts near reactive sites.

- High-pressure conditions : Enhance reaction rates in cross-coupling (e.g., Suzuki-Miyaura) by increasing collision frequency.

- Ultrasound-assisted synthesis : Improve mass transfer in heterogeneous reactions. Validate outcomes via X-ray crystallography, though crystal growth may require slow evaporation due to molecular bulk .

Q. How should researchers resolve discrepancies in crystallographic vs. computational structural data for this compound?

- Methodological Answer : Discrepancies often arise from dynamic disorder in crystallography or approximations in computational models. To address this:

- Perform low-temperature crystallography to reduce thermal motion artifacts.

- Compare multiple DFT functionals (B3LYP vs. M06-2X) to assess conformational flexibility.

- Use Rietveld refinement for powder XRD data if single crystals are unattainable. Statistical error analysis (e.g., R-factors) and cross-validation with spectroscopic data (IR, Raman) are essential .

Key Considerations for Experimental Design

- Contradiction Analysis : When kinetic data conflicts with computational predictions, re-examine assumptions in transition-state modeling or experimental conditions (e.g., solvent polarity, catalyst decay).

- Data Reproducibility : Document reaction parameters (e.g., stirring rate, degassing methods) meticulously, as minor variations can amplify errors in sterically hindered systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.